
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with formaldehyde and hydrogen sulfide to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, and substituted thiosulfates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate include other thiosulfates and sulfur-containing organic compounds, such as:
- Sodium thiosulfate
- Ammonium thiosulfate
- Potassium thiosulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a cyclohexyl group and an amidino moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40283-57-6 |
|---|---|
Formule moléculaire |
C10H20N2O3S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcyclohexane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
Clé InChI |
ITVNCWVUKPYKMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


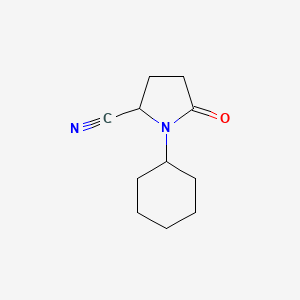
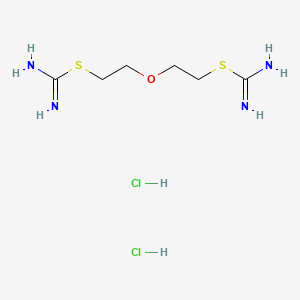
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
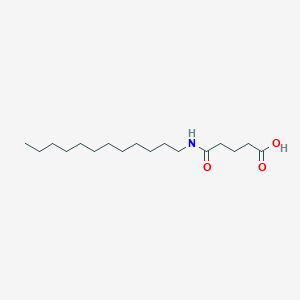


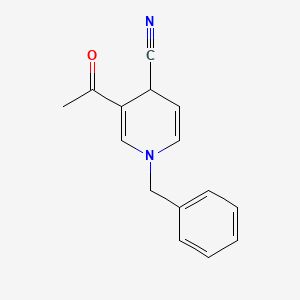
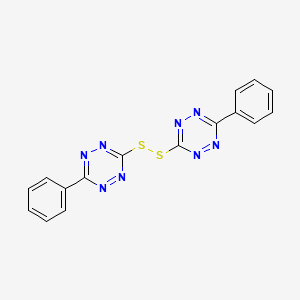


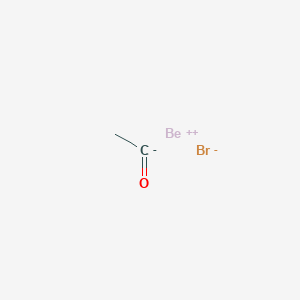


![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
